1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
Description
The compound 1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a heterocyclic molecule comprising two key structural motifs:
Azetidine Core: A strained four-membered ring substituted at the 1-position with a 5-chloro-2-methoxybenzoyl group.
Pyrazole Moiety: A five-membered aromatic ring with a methyl group at the 4-position, connected to the azetidine via a methylene bridge. Pyrazole derivatives are known for diverse pharmacological activities, including anti-inflammatory and anticancer effects .
The compound’s synthesis likely involves coupling a pre-functionalized azetidine intermediate with a 4-methylpyrazole derivative. Structural confirmation would rely on NMR (¹H, ¹³C), HRMS, and X-ray crystallography, as demonstrated for related azetidine-pyrazole systems .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-11-6-18-20(7-11)10-12-8-19(9-12)16(21)14-5-13(17)3-4-15(14)22-2/h3-7,12H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRDBTHXBZIDSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Functional and Pharmacological Differences
- Bioavailability : The dihydrochloride salt of 1-(azetidin-3-yl)-4-methyl-1H-pyrazole exhibits enhanced aqueous solubility compared to the neutral target compound, which may improve pharmacokinetics .
- Biological Activity: Pyrazole-triazinone hybrids (e.g., compound in ) show antitumor activity, whereas azetidine-pyrazole salts (e.g., ) are explored as kinase inhibitors. The target compound’s benzoyl group may confer unique selectivity profiles.
Pharmacokinetic and Toxicological Profiles
- Metabolism : The methyl group on pyrazole may slow oxidative metabolism, extending half-life relative to unsubstituted pyrazoles .
- Toxicity: Azetidine rings in related compounds (e.g., ) show low acute toxicity in preclinical models, but the benzoyl group’s electrophilicity warrants genotoxicity screening.
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
The Knorr pyrazole synthesis remains a classical approach. Reacting ethyl acetoacetate (a β-keto ester) with hydrazine hydrate under acidic conditions yields 3-methyl-1H-pyrazole-5-carboxylate. Subsequent decarboxylation via thermal or basic hydrolysis produces 4-methyl-1H-pyrazole. Modifications, such as substituting hydrazine with methylhydrazine, direct regioselectivity toward the 4-methyl derivative.
Example Protocol
[3+2] Cycloaddition of Nitrile Imines and Alkynes
A modern alternative employs Cu-catalyzed cycloaddition between in situ-generated nitrile imines and terminal alkynes. For 4-methylpyrazole, propyne reacts with a nitrile imine derived from chloroacetyl chloride and hydrazine.
Example Protocol
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Reagents : Chloroacetyl chloride (1.1 g, 10 mmol), hydrazine hydrate (0.5 g, 10 mmol), propyne (0.5 g, 12 mmol), CuI (0.1 g, 0.5 mmol).
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Conditions : THF, 60°C, 4 hours.
The azetidine subunit requires introduction of the 5-chloro-2-methoxybenzoyl group at the N1 position and a hydroxymethyl group at C3 for subsequent coupling.
Synthesis of Azetidine-3-Methanol
Azetidine-3-methanol is synthesized via ring-closing reactions:
Protocol from Epichlorohydrin
Acylation with 5-Chloro-2-Methoxybenzoyl Chloride
The hydroxymethylazetidine undergoes N-acylation:
Protocol
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Reagents : Azetidine-3-methanol (1.0 g, 9.8 mmol), 5-chloro-2-methoxybenzoyl chloride (2.1 g, 9.8 mmol), triethylamine (1.4 mL, 10 mmol).
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Conditions : Dichloromethane, 0°C → room temperature, 4 hours.
Coupling of Pyrazole and Azetidine Moieties
The final step involves alkylation of the pyrazole nitrogen with the functionalized azetidine.
Activation of Azetidine-3-Methanol
Conversion of the hydroxymethyl group to a bromomethyl leaving group:
Protocol
N-Alkylation of 4-Methyl-1H-Pyrazole
Protocol
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Reagents : 4-Methyl-1H-pyrazole (0.5 g, 5.6 mmol), 1-(5-chloro-2-methoxybenzoyl)azetidine-3-bromomethane (2.0 g, 5.6 mmol), NaH (60% dispersion, 0.3 g, 7.5 mmol).
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Conditions : DMF, 80°C, 6 hours.
Optimization and Alternative Strategies
Mitsunobu Coupling
For sterically hindered substrates, Mitsunobu reaction avoids harsh alkylation conditions:
Protocol
Solid-Phase Synthesis
Immobilizing the pyrazole on Wang resin enables iterative coupling and purification:
Protocol
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Resin : Wang resin (1.0 g, 1.2 mmol/g).
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Reagents : Fmoc-protected azetidine derivative (2.4 mmol), HATU (2.4 mmol), DIPEA (4.8 mmol).
Analytical Characterization
Critical spectroscopic data for validation:
Challenges and Solutions
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Regioselectivity in Pyrazole Synthesis : Use of methylhydrazine or directing groups (e.g., nitro) ensures 4-methyl substitution.
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Azetidine Ring Strain : Low-temperature acylation minimizes ring-opening side reactions.
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Purification : Silica gel chromatography (ethyl acetate/hexane, 1:2) resolves N-alkylation byproducts .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole?
Answer: The synthesis of this compound typically involves multi-step reactions, including:
- Azetidine ring formation : Cyclization of precursors under acidic/basic conditions, as seen in analogous azetidine-containing compounds .
- Pyrazole functionalization : Substitution at the pyrazole nitrogen using alkylation or acylation reactions. For example, phosphorous oxychloride (POCl₃) is effective for cyclizing hydrazides into oxadiazole-pyrazole hybrids, a strategy applicable to related scaffolds .
- Coupling reactions : Linking the azetidine and pyrazole moieties via a methylene bridge. Optimize solvent choice (e.g., DMF or THF) and catalysts (e.g., K₂CO₃) to enhance yield .
Key validation : Monitor reactions with TLC/HPLC and confirm purity via melting point analysis and elemental microanalysis .
Q. How can the structural integrity of this compound be verified post-synthesis?
Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : Analyze ¹H and ¹³C spectra to confirm substituent positions (e.g., methoxy, chloro groups) and azetidine-pyrazole connectivity .
- X-ray diffraction : Resolve crystal structure to validate stereochemistry, as demonstrated for structurally similar pyrazole-azetidine hybrids .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns .
Note : Compare spectral data with published analogs, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole derivatives .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Answer: Prioritize assays based on structural analogs:
- Antimicrobial activity : Test against Gram-positive/negative bacteria using agar diffusion or microdilution methods, as done for 5-chloro-pyrazole carboxamides .
- Anti-inflammatory potential : Measure inhibition of COX-2 or TNF-α in cell-based assays, leveraging protocols from thiazolidinone-pyrazole hybrids .
- Enzyme inhibition : Screen against kinases or proteases using fluorometric/colorimetric substrates, given the azetidine moiety’s propensity for enzyme interaction .
Data interpretation : Normalize results against positive controls (e.g., ibuprofen for anti-inflammatory assays) and report IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
Answer: Design derivatives with targeted modifications:
- Azetidine modifications : Replace the 5-chloro-2-methoxybenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents to assess electronic effects .
- Pyrazole substitutions : Introduce bulkier groups (e.g., tert-butyl) at the 4-methyl position to study steric impacts on receptor binding .
- Linker optimization : Replace the methylene bridge with ethylene or carbonyl groups to evaluate conformational flexibility .
Methodology : Synthesize analogs, test bioactivity in parallel, and correlate results with computational docking (e.g., AutoDock Vina) to identify key interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
Answer: Address variability through:
- Standardized protocols : Ensure consistent cell lines (e.g., RAW 264.7 for inflammation) and compound concentrations (µM range) .
- Metabolic stability assays : Test compound stability in liver microsomes to account for degradation differences in vitro vs. in vivo .
- Orthogonal validation : Confirm antimicrobial results with time-kill kinetics alongside MIC values to distinguish static vs. cidal effects .
Case study : Discrepancies in anti-inflammatory IC₅₀ values may arise from assay sensitivity (ELISA vs. Western blot); use multiple methods for cross-validation .
Q. How can microwave-assisted synthesis improve the compound’s synthetic efficiency?
Answer: Microwave irradiation enhances:
- Reaction speed : Reduce cyclization time from hours to minutes (e.g., azetidine formation at 100°C, 300 W) .
- Yield optimization : Achieve >80% yield for coupling steps by minimizing side reactions (e.g., over-alkylation) .
- Green chemistry : Use solvent-free conditions or water as a solvent for azetidine-pyrazole conjugation, reducing waste .
Validation : Compare purity (HPLC) and crystallinity (PXRD) with conventional thermal methods to ensure no structural compromise .
Q. What analytical techniques are critical for detecting impurities in scaled-up synthesis?
Answer: Employ:
- High-resolution LC-MS : Identify low-abundance by-products (e.g., unreacted azetidine intermediates) with ppm accuracy .
- GC-MS : Detect volatile impurities from solvents or catalysts (e.g., residual DMF) .
- NMR spiking : Add reference standards (e.g., 5-chloro-2-methoxybenzoic acid) to confirm absence of unreacted starting materials .
Regulatory alignment : Follow ICH Q3A guidelines for reporting thresholds (e.g., ≤0.1% for unknown impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
